2-(4-Ethylpiperazin-1-yl)aniline
Overview
Description
2-(4-Ethylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3 It is a derivative of piperazine, a heterocyclic amine, and aniline, an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)aniline typically involves the reaction of 4-ethylpiperazine with aniline derivatives. One common method includes the nucleophilic substitution reaction where 4-ethylpiperazine reacts with a halogenated aniline under basic conditions. For example, 4-ethylpiperazine can be reacted with 4-chloroaniline in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives of this compound to the corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for designing molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For instance, derivatives of this compound have been studied for their potential to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .
Comparison with Similar Compounds
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
4-(4-Ethylpiperazin-1-yl)benzenamine: Another closely related compound with similar functional groups but different substitution patterns.
Uniqueness: 2-(4-Ethylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and aniline moieties allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Biological Activity
2-(4-Ethylpiperazin-1-yl)aniline is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound, characterized by its unique structure, is a derivative of piperazine and aniline, which allows it to engage in various biochemical interactions. The following sections detail its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉N₃
- Molecular Weight : 219.30 g/mol
- Canonical SMILES : CCN1CCN(CC1)C2=CC=CC=C2N
The compound features a piperazine ring connected to an aniline moiety, which contributes to its diverse reactivity and biological profiles.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Neurotransmitter Modulation : It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study demonstrated that this compound derivatives showed promising neuroprotective effects in animal models of Alzheimer's disease. The compounds were able to improve cognitive function and reduce amyloid plaque formation.
-
Antimicrobial Activity :
- Various studies have reported that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Synthesis of Pharmaceutical Compounds :
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline | Chlorine substitution on the aromatic ring | Altered reactivity due to chlorine presence |
4-(4-Ethylpiperazin-1-yl)benzenamine | Similar piperazine structure | Different substitution pattern affecting biological activity |
5-Chloro-2-(4-ethylpiperazin-1-yl)aniline | Chlorine at position 5 | Potentially enhanced antimicrobial properties |
This table illustrates how modifications to the aniline structure can influence the biological activity of related compounds.
Synthesis Methods
The synthesis of this compound typically involves:
-
Nucleophilic Substitution Reaction :
- Reaction of 4-ethylpiperazine with halogenated anilines under basic conditions (e.g., using potassium carbonate in DMF at elevated temperatures).
-
Oxidation and Reduction Reactions :
- The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives, while reduction can convert nitro derivatives into amines.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVCVCLTOOIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360262 | |
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801227-61-2 | |
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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